molecular formula C8H13NO3 B050866 Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 125033-33-2

Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B050866
M. Wt: 171.19 g/mol
InChI Key: HRPHXPZUWLXSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate, also known as EA-3167, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of spirocyclic compounds and has been found to exhibit interesting biological activities. In

Mechanism Of Action

The exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood. However, it has been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been suggested that Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate may act by inhibiting the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase.

Biochemical And Physiological Effects

Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. Some of the effects of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate include:
1. Increased levels of dopamine, serotonin, and norepinephrine in the brain.
2. Inhibition of acetylcholinesterase and monoamine oxidase activity.
3. Reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
4. Increased levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of pharmacological activities. However, there are also some limitations to using Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in lab experiments. For example, the exact mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has not been extensively studied in humans, which limits its potential for clinical use.

Future Directions

There are several future directions for research on Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate. Some of these directions include:
1. Further studies to elucidate the mechanism of action of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate.
2. Studies to determine the efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
3. Studies to determine the safety and efficacy of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate in human clinical trials.
4. Studies to determine the potential of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate as a therapeutic agent for other diseases such as depression and inflammation.
5. Studies to develop new analogs of Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate with improved pharmacological properties.

Scientific Research Applications

Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit a wide range of pharmacological activities, making it a promising compound for scientific research. Some of the areas of research where Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been studied include:
1. Neuroprotection: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
2. Antidepressant activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit antidepressant-like effects in animal models of depression.
3. Anti-inflammatory activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anti-inflammatory effects in animal models of inflammation.
4. Anticancer activity: Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate has been found to exhibit anticancer activity against various cancer cell lines.

properties

CAS RN

125033-33-2

Product Name

Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-11-7(10)9-4-3-8(5-9)6-12-8/h2-6H2,1H3

InChI Key

HRPHXPZUWLXSQT-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2(C1)CO2

Canonical SMILES

CCOC(=O)N1CCC2(C1)CO2

synonyms

1-Oxa-5-azaspiro[2.4]heptane-5-carboxylic acid, ethyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

23.5 g (107 mmol) of trimethylsulphoxonium iodide and 3.3 g of sodium hydride (80% strength in paraffin oil) are initially introduced and 80 ml of absolute dimethyl sulphoxide are added dropwise at 10° C. The mixture is stirred for an hour at room temperature and 15.7 g (100 mmol) of ethyl 3-oxopyrrolidine-1-carboxylate [J. Med. Pharm. Chem. 5, 752 (1962] in 20 ml of absolute dimethyl sulphoxide are then added dropwise in the course of 15 minutes. The mixture is stirred for one hour at room temperature, poured onto a mixture of ice and saturated sodium chloride solution and extracted using diethyl ether. The ether solutions are washed with sodium chloride solution, dried over Na2SO4, concentrated and distilled.
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